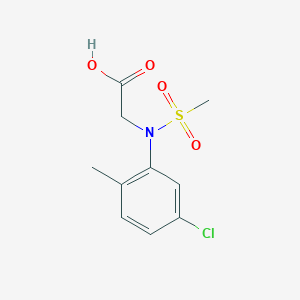

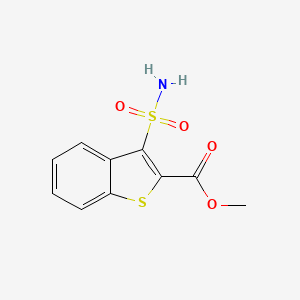

N-(5-氯-2-甲基苯基)-N-(甲基磺酰基)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(phenylsulfonyl)glycine derivatives involves the introduction of various substituents on the phenyl ring, aiming to increase the lipophilic character and enhance the inhibitory potential against aldose reductase. For instance, the introduction of a benzoylamino group has been shown to significantly increase the potency of these inhibitors . The synthesis methods are not detailed in the provided data, but it is clear that the structural modifications are critical for the activity of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their inhibitory activity. The presence of a sulfonyl group and its position relative to other substituents affects the interaction with aldose reductase. For example, the S stereoisomers of the N-(phenylsulfonyl)-2-phenylglycines were found to be more active than their R counterparts, indicating the importance of stereochemistry in enzyme inhibition . Additionally, the presence of an aromatic ring in the glycine side chain can decrease affinity for the enzyme .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly discussed in the provided papers. However, the papers do mention the interaction of these compounds with aldose reductase, where they function as uncompetitive inhibitors with respect to the substrate . This suggests that these compounds likely interact with the enzyme at a common inhibitor binding site, which is influenced by the specific molecular structure of the inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(phenylsulfonyl)glycine derivatives are not directly addressed in the provided papers. However, the increase in lipophilic character mentioned in the synthesis of these compounds suggests that hydrophobic interactions are important for their binding to aldose reductase . The presence of N-(phenylsulfonyl)glycine in water samples at ng/l concentrations indicates that these compounds have some degree of water solubility and stability to be detected in environmental samples .

科学研究应用

研究见解

草甘膦和谷氨酰胺,两种已知的除草剂,对土壤表现出强吸附性,这可能会减少环境影响。然而,它们通过优先流动在土壤中的移动仍然会导致地下水污染。这种现象突出了除草剂运输的复杂性和其潜在的环境影响。 (Malone 等人,2004)

废水处理中的化学转化

研究见解

一项关于 N-(苯磺酰基)-甘氨酸 (PSG) 和非那西汀在市政污水处理厂中的行为的研究揭示了有趣的转化。令人惊讶的是,在废水中检测到的 PSG 数量是初始输入的两倍以上,这表明污水处理系统中存在复杂的化学动力学和潜在的微生物相互作用。 (Krause & Schöler,2000)

合成和细胞保护特性

研究见解

对噻吩并[2,3-b]吡啶酮的研究,源自 N-甲基-D-天冬氨酸 (NMDA) 受体的甘氨酸位点拮抗剂,为新的细胞保护剂开辟了途径。这些化合物在保护细胞系免受谷氨酸诱导的毒性方面显示出希望,表明了潜在的治疗应用。 (Buchstaller 等人,2006)

甘氨酸转运蛋白抑制剂和治疗潜力

研究见解

甘氨酸转运蛋白-1 (GlyT1) 抑制剂正在成为神经科学和药理学中的重要化合物。这些抑制剂通过影响甘氨酸转运,可以调节神经递质系统,并为精神分裂症和认知障碍等疾病提供新的治疗选择。 (Lindsley 等人,2006)

叶酸结合蛋白和甲基代谢

研究见解

对甘氨酸 N-甲基转移酶 (GNMT) 的研究,甲基代谢中的关键酶,揭示了它与叶酸结合蛋白的复杂关系。GNMT 和肝脏中叶酸分子的相互作用在调节细胞甲基化电位中起着至关重要的作用,突出了该酶在代谢途径中的重要性。 (Luka 等人,2006)

甘氨酸转运蛋白抑制剂的合成和评估

研究见解

新型甘氨酸转运蛋白-1 抑制剂的合成和生物学评估为具有有希望的药代动力学和安全性特征的先进先导化合物铺平了道路。这些发展标志着在追求神经和精神疾病的创新治疗剂方面迈出了重要一步。 (Cioffi 等人,2016)

属性

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-7-3-4-8(11)5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDQAGVVPBQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2516208.png)

![2-Fluoro-5-{[7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2516213.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2516214.png)

![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)

![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2516216.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2516221.png)

![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)